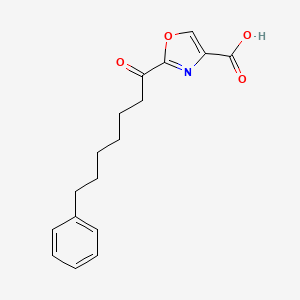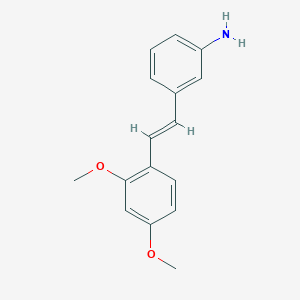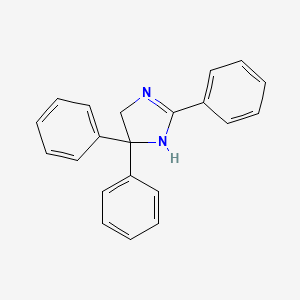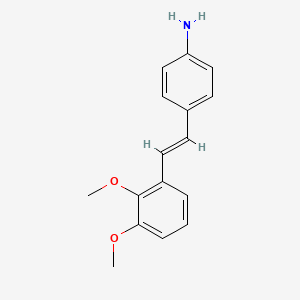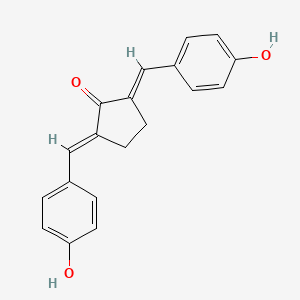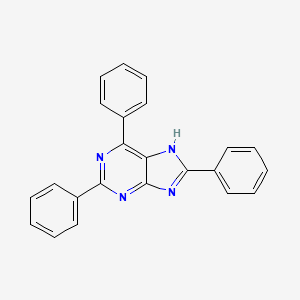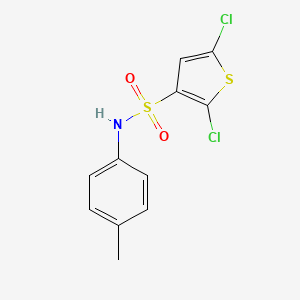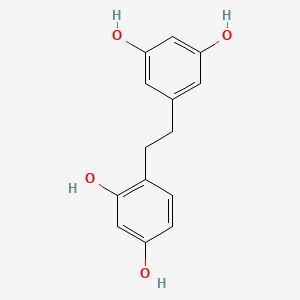
2,4,3',5'-Tetrahydroxybibenzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,3’,5’-Tetrahydroxybibenzyl is a naturally occurring compound found in various plants, including Dioscorea bulbifera. It is known for its potential biological activities, including antimalarial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,3’,5’-tetrahydroxybibenzyl typically involves the hydrogenation of 2,4,3’,5’-tetrahydroxystilbene. This process requires specific reaction conditions, including the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: the compound can be extracted from natural sources like Dioscorea bulbifera using solvent extraction techniques followed by purification processes .
Chemical Reactions Analysis
Types of Reactions: 2,4,3’,5’-Tetrahydroxybibenzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Hydrogenation of 2,4,3’,5’-tetrahydroxystilbene to form 2,4,3’,5’-tetrahydroxybibenzyl.
Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles can be used to substitute the hydroxyl groups.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,4,3’,5’-tetrahydroxybibenzyl.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,3’,5’-Tetrahydroxybibenzyl has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential antimalarial activity.
Industry: Potential use in developing natural antioxidants and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2,4,3’,5’-tetrahydroxybibenzyl involves its interaction with various molecular targets:
Antimalarial Activity: The compound binds to Plasmodium falciparum lactate dehydrogenase, inhibiting its activity and disrupting the parasite’s glycolytic pathway.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
3,5-Dimethoxyquercetin: Another flavonoid with comparable biological activities.
Quercetin-3-O-β-D-galactopyranoside: A glycosylated form of quercetin with similar effects.
Uniqueness: 2,4,3’,5’-Tetrahydroxybibenzyl is unique due to its specific structure, which allows it to form multiple hydrogen bonds with target enzymes, enhancing its binding affinity and biological activity .
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-[2-(3,5-dihydroxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H14O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h3-8,15-18H,1-2H2 |
InChI Key |
IEOZKGCYMAJAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



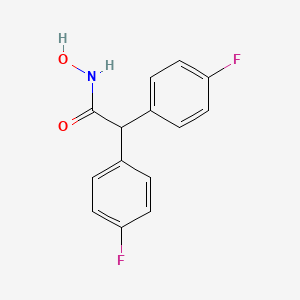
![3-Butyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10841272.png)
![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
